Cas no 59050-59-8 (4-Bromo-1-ethoxyisoquinoline)
4-Bromo-1-ethoxyisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1-ethoxyisoquinoline
- 1-ethoxy-4-bromo-isoquinoline
- DDQQRHWQJIGGCG-UHFFFAOYSA-N
- DTXSID60346698
- isoquinoline, 4-bromo-1-ethoxy-
- InChI=1/C11H10BrNO/c1-2-14-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H
- 59050-59-8
- SCHEMBL7036549
- DB-167033
-
- Inchi: 1S/C11H10BrNO/c1-2-14-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3
- InChI Key: DDQQRHWQJIGGCG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C2C=CC=CC=21)OCC
Computed Properties
- Exact Mass: 250.99458g/mol
- Monoisotopic Mass: 250.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 22.1Ų
4-Bromo-1-ethoxyisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007206-10g |
4-Bromo-1-ethoxyisoquinoline |
59050-59-8 | 95% | 10g |
$718.20 | 2023-09-01 | |
| Alichem | A189007206-25g |
4-Bromo-1-ethoxyisoquinoline |
59050-59-8 | 95% | 25g |
$1140.00 | 2023-09-01 | |
| Alichem | A189007206-100g |
4-Bromo-1-ethoxyisoquinoline |
59050-59-8 | 95% | 100g |
$2234.40 | 2023-09-01 | |
| Chemenu | CM143156-5g |
4-bromo-1-ethoxyisoquinoline |
59050-59-8 | 95% | 5g |
$529 | 2021-08-05 | |
| Chemenu | CM143156-10g |
4-bromo-1-ethoxyisoquinoline |
59050-59-8 | 95% | 10g |
$795 | 2021-08-05 | |
| Chemenu | CM143156-25g |
4-bromo-1-ethoxyisoquinoline |
59050-59-8 | 95% | 25g |
$1328 | 2021-08-05 | |
| Chemenu | CM143156-1g |
4-bromo-1-ethoxyisoquinoline |
59050-59-8 | 95% | 1g |
$*** | 2023-05-30 |
4-Bromo-1-ethoxyisoquinoline Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-Bromo-1-ethoxyisoquinoline
4-Bromo-1-ethoxyisoquinoline: A Comprehensive Overview
4-Bromo-1-ethoxyisoquinoline, also known as isoquinoline derivative with bromine substitution and ethoxy group, is a synthetic compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound belongs to the family of isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The structure of 4-Bromo-1-ethoxyisoquinoline features a central isoquinoline ring system, with a bromine atom at the 4-position and an ethoxy group attached to the 1-position. This unique substitution pattern renders the compound highly interesting for researchers exploring brominated aromatic compounds and their interactions with biological systems.
In recent years, there has been a growing interest in isoquinoline derivatives due to their potential as anticancer agents. Studies have shown that bromine substitution can enhance the pharmacological properties of these compounds, making them more effective in targeting specific pathways involved in cancer progression.
Research into 4-Bromo-1-ethoxyisoquinoline has focused on its ability to modulate various cellular processes, including apoptosis, cell proliferation, and angiogenesis. These findings suggest that the compound may have significant potential as a anticancer drug candidate, particularly in the treatment of hard-to-treat cancers such as melanoma and ovarian cancer.
Furthermore, the ethoxy group present in the structure contributes to the compound's solubility and bioavailability, which are critical factors in drug development. This functional group also influences the compound's interactions with cellular receptors and enzymes, potentially enhancing its therapeutic efficacy.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Bromo-1-ethoxyisoquinoline, making it more accessible for preclinical studies. Researchers are now investigating the compound's pharmacokinetics, toxicity, and mechanisms of action to evaluate its suitability as a clinical candidate.
One of the most promising aspects of this compound is its ability to inhibit specific kinases involved in cancer signaling pathways. This property positions it as a potential kinase inhibitor, a class of drugs that has shown remarkable success in treating various cancers in recent years.
Additionally, studies have demonstrated that 4-Bromo-1-ethoxyisoquinoline exhibits potent antioxidant properties, which may contribute to its overall therapeutic effects. Antioxidant activity is often associated with reduced oxidative stress, a condition that is closely linked to the development of various diseases, including cancer and neurodegenerative disorders.
The compound's unique structure also makes it an attractive candidate for drug delivery systems. Researchers are exploring ways to modify its structure to enhance its stability, targeting specificity, and ability to cross biological barriers, such as the blood-brain barrier.
Overall, 4-Bromo-1-ethoxyisoquinoline represents a promising compound with diverse biological activities and potential therapeutic applications. As research into its properties continues, it is likely that new insights will emerge, further solidifying its position as a valuable tool in the biomedical sciences.
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